3,3',5,5'-Tetra(pyridin-4-yl)-1,1'-biphenyl
Overview
Description
3,3’,5,5’-Tetra(pyridin-4-yl)-1,1’-biphenyl is a complex organic compound characterized by the presence of four pyridine rings attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetra(pyridin-4-yl)-1,1’-biphenyl typically involves the coupling of pyridine derivatives with biphenyl intermediates. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where pyridine boronic acids are reacted with halogenated biphenyl compounds under specific conditions (e.g., in the presence of a base like potassium carbonate and a palladium catalyst) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’,5,5’-Tetra(pyridin-4-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine rings can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully hydrogenated derivatives.
Scientific Research Applications
3,3’,5,5’-Tetra(pyridin-4-yl)-1,1’-biphenyl has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in the design of therapeutic agents and diagnostic tools.
Industry: Utilized in the development of advanced materials with specific electronic, optical, or catalytic properties.
Mechanism of Action
The mechanism of action of 3,3’,5,5’-Tetra(pyridin-4-yl)-1,1’-biphenyl is primarily related to its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as enhanced catalytic activity or specific electronic characteristics, depending on the metal ion and the coordination environment. The molecular targets and pathways involved in these processes are often studied using techniques like X-ray crystallography and spectroscopy.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetra(pyridin-4-yl)pyrazine: Similar in structure but with a pyrazine core instead of a biphenyl core.
1,3,5-Tris(pyridin-4-yl)benzene: Contains three pyridine rings attached to a benzene core.
Uniqueness
3,3’,5,5’-Tetra(pyridin-4-yl)-1,1’-biphenyl is unique due to its specific arrangement of pyridine rings and biphenyl core, which allows for versatile coordination chemistry and the formation of diverse metal-organic frameworks
Properties
IUPAC Name |
4-[3-(3,5-dipyridin-4-ylphenyl)-5-pyridin-4-ylphenyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N4/c1-9-33-10-2-23(1)27-17-28(24-3-11-34-12-4-24)20-31(19-27)32-21-29(25-5-13-35-14-6-25)18-30(22-32)26-7-15-36-16-8-26/h1-22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKZRGHMNLEOJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC=NC=C4)C5=CC=NC=C5)C6=CC=NC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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